For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis of Dioxybenzone (B1663609)
Abstract
This technical guide provides a comprehensive overview of the synthesis of dioxybenzone (2,2'-dihydroxy-4-methoxybenzophenone), a widely used UV absorber in sunscreens and a valuable scaffold in medicinal chemistry. The document details the primary synthetic pathway, elucidates the underlying reaction mechanisms, presents detailed experimental protocols, and summarizes key quantitative data. Visual diagrams generated using Graphviz are included to clearly illustrate the chemical transformations and mechanistic steps involved.
Introduction
Dioxybenzone, also known as benzophenone-8, is an organic compound belonging to the benzophenone (B1666685) family.[1][2] Its molecular structure, featuring two hydroxyl groups and one methoxy (B1213986) group on a benzophenone backbone, enables it to absorb a broad spectrum of ultraviolet radiation, particularly UVB and short-wave UVA rays.[1][3] This property makes it a critical ingredient in many commercial sunscreens and a stabilizer for plastics and polymers. The synthesis of dioxybenzone and its derivatives is a key area of interest for organic chemists and professionals in the pharmaceutical and materials science industries.
This guide focuses on the most common and industrially relevant synthesis pathway, which proceeds via a two-step process: a Friedel-Crafts acylation to form a trihydroxybenzophenone intermediate, followed by a selective methylation.
Synthesis Pathway
The predominant pathway for synthesizing dioxybenzone involves two main chemical transformations:
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Friedel-Crafts Acylation: The synthesis begins with the reaction between salicylic (B10762653) acid and resorcinol (B1680541) to form the intermediate compound, 2,2',4-trihydroxybenzophenone (B1594374). This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid.[4]
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Selective Methylation: The intermediate is then selectively methylated at the 4-position hydroxyl group using a methylating agent like dimethyl sulfate (B86663) under basic conditions. This step yields the final product, dioxybenzone.[4]
The overall workflow can be visualized as follows:
Reaction Mechanisms
Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this synthesis, it involves the acylation of resorcinol with salicylic acid. The mechanism proceeds through the following steps:
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Generation of the Acylium Ion: The Lewis acid catalyst (e.g., ZnCl₂) interacts with the acylating agent (derived from salicylic acid), leading to the formation of a highly electrophilic acylium ion. This species is resonance-stabilized.
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Electrophilic Attack: The electron-rich resorcinol ring acts as a nucleophile, attacking the acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.
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Deprotonation and Rearomatization: A proton is removed from the arenium ion by the conjugate base of the Lewis acid, restoring the aromaticity of the ring and yielding the 2,2',4-trihydroxybenzophenone product.
Mechanism of Selective Methylation
The selective methylation of the 4-hydroxyl group is typically achieved via a nucleophilic substitution reaction, akin to a Williamson ether synthesis.
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Deprotonation: A base, such as sodium carbonate, deprotonates the most acidic hydroxyl group of 2,2',4-trihydroxybenzophenone. The 4-hydroxyl group is generally the most reactive in this context due to electronic effects.
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Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of dimethyl sulfate.
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Product Formation: The attack displaces the sulfate leaving group, forming the methyl ether and yielding dioxybenzone.
Experimental Protocols
The following protocols are derived from established patent literature and represent a viable laboratory-scale synthesis of dioxybenzone.[4]
Experiment 1: Synthesis of 2,2',4-Trihydroxybenzophenone
Materials:
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Salicylic acid
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Resorcinol
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Zinc chloride (ZnCl₂) or similar Lewis acid
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Phosphorus oxychloride (POCl₃)
-
Solvent (e.g., a non-polar organic solvent)
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Hydrochloric acid (for workup)
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Water
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Charging Reagents: Charge the flask with the solvent and the Lewis acid catalyst.
-
Addition of Reactants: Add salicylic acid and resorcinol to the flask.
-
Reaction: Heat the mixture to 70-75°C and maintain this temperature with stirring for 120-150 minutes.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and hydrochloric acid to decompose the catalyst complex.
-
Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
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Purification: The crude 2,2',4-trihydroxybenzophenone can be purified by recrystallization from an appropriate solvent system (e.g., ethanol (B145695)/water).
Experiment 2: Synthesis of Dioxybenzone (Methylation)
Materials:
-
2,2',4-Trihydroxybenzophenone (from Experiment 1)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium carbonate (Na₂CO₃)
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Toluene (B28343) or another suitable solvent
-
Water
Procedure:
-
Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add the 2,2',4-trihydroxybenzophenone, toluene, and sodium carbonate.
-
Heating: Heat the stirred suspension to approximately 45°C.
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Addition of Methylating Agent: Slowly add dimethyl sulfate dropwise to the mixture over a period of time, maintaining the temperature.
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Reaction: After the addition is complete, continue to stir the mixture at 45°C for 2 hours to ensure the reaction goes to completion.
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Workup: Cool the reaction mixture and add distilled water to wash it. Stir for 10-15 minutes, then transfer the mixture to a separatory funnel. Separate the organic layer.
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Solvent Removal: Remove the toluene from the organic layer by rotary evaporation.
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Purification: The resulting crude dioxybenzone can be purified by vacuum distillation or recrystallization to yield a yellow powder.[1]
Quantitative Data
The following tables summarize key quantitative data for dioxybenzone and its synthesis.
Table 1: Physical and Chemical Properties of Dioxybenzone
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₂O₄ | [1][5][6] |
| Molar Mass | 244.25 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Melting Point | 68 °C (lit.) | [1] |
| Solubility | Insoluble in water; moderately soluble in ethanol and isopropanol. | [1] |
| CAS Number | 131-53-3 | [5][6] |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Step | Key Reagents | Temperature | Time | Typical Yield |
| Friedel-Crafts Acylation | Salicylic acid, Resorcinol, Lewis Acid | 70-75 °C | 2-2.5 hours | High (specific % varies) |
| Selective Methylation | 2,2',4-Trihydroxybenzophenone, (CH₃)₂SO₄, Na₂CO₃ | 45 °C | ~2 hours | High (specific % varies) |
Note: Yields are highly dependent on reaction scale, purity of reagents, and purification methods.
Table 3: Spectroscopic Data
| Spectroscopy Type | Key Data Points |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z 244, consistent with the molecular weight. Fragmentation patterns corresponding to the loss of hydroxyl and methoxy groups.[5] |
| ¹H NMR | Expected signals for aromatic protons, hydroxyl protons, and a singlet for the methoxy group protons. |
| FTIR | Characteristic peaks for O-H stretching (hydroxyl groups), C=O stretching (ketone), C-O-C stretching (ether), and aromatic C-H and C=C bonds. |
Conclusion
The synthesis of dioxybenzone is a well-established process rooted in fundamental organic reactions. The two-step pathway involving Friedel-Crafts acylation followed by selective methylation provides a reliable method for producing this important UV-absorbing compound. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are crucial for achieving high yields and purity. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of benzophenone derivatives for various applications.
References
- 1. Dioxybenzone - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Dioxybenzone [webbook.nist.gov]
- 6. Dioxybenzone [webbook.nist.gov]
